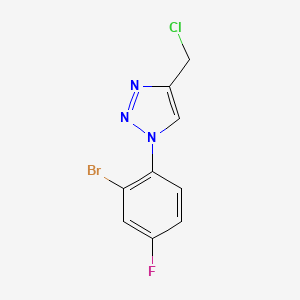

![molecular formula C12H14ClN3 B1467445 4-(chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole CAS No. 1248047-90-6](/img/structure/B1467445.png)

4-(chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Chloromethyl)-1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole (CMPT) is an organic compound belonging to the family of triazoles. It is primarily used in the synthesis of pharmaceuticals and other organic compounds, as well as in scientific research applications. CMPT has a wide range of applications in the field of chemistry, including its use as a catalyst, a ligand, a reagent, and a building block for organic synthesis. It is also used in the synthesis of various drug molecules and other organic compounds.

Applications De Recherche Scientifique

Pharmacological Applications

Triazoles are recognized for their wide-ranging biological activities, offering potential as therapeutics in antimicrobial, anticancer, and antiviral applications. The synthesis of 1,2,3- and 1,2,4-triazole derivatives has been the subject of intense research due to their stability and diverse pharmacological properties. These compounds have been explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. Notably, the triazole ring has been a key scaffold in drug discovery, demonstrating potential in combating resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and various cancers. The design of 1,2,4-triazole hybrids, in particular, has shown promise in developing broad-spectrum antibacterial agents against drug-resistant pathogens including MRSA, underscoring the importance of triazole derivatives in addressing contemporary challenges in antimicrobial resistance (Ferreira et al., 2013) (Xuemei Ge & Zhi Xu, 2020).

Applications in Material Science

1,2,3-Triazole derivatives have found applications in material science, particularly in the development of proton-conducting polymeric membranes for fuel cells. These membranes are valued for their thermal stability, mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures, highlighting the role of triazole-based polymers in advancing energy technologies (Prozorova & Pozdnyakov, 2023).

Organic Synthesis and Green Chemistry

The versatility of triazole rings in organic synthesis is exemplified by their role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloadditions (CuAAC). This method has facilitated the synthesis of triazole derivatives under eco-friendly conditions, contributing to green chemistry by minimizing waste and improving reaction efficiencies. Advances in triazole synthesis from CuAAC based on eco-friendly procedures emphasize the importance of 1,2,3-triazoles in the sustainable development of new compounds with potential applications across various domains (de Souza et al., 2019).

Propriétés

IUPAC Name |

4-(chloromethyl)-1-(3-propan-2-ylphenyl)triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c1-9(2)10-4-3-5-12(6-10)16-8-11(7-13)14-15-16/h3-6,8-9H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDDZJSBCOYRQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)N2C=C(N=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467365.png)

![4-(chloromethyl)-1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467366.png)

![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467368.png)

![N-[(2,4,6-trimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467369.png)

![(1-Methoxypropan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467373.png)

![1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1467374.png)

![4-(chloromethyl)-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole](/img/structure/B1467375.png)

![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467377.png)

![4-(chloromethyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467381.png)

![[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467382.png)

amine](/img/structure/B1467384.png)